4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797728-39-2
VCID: VC7679568
InChI: InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-4-2-3-5-19(18)24-21(26)17-8-6-16(7-9-17)12-25-11-10-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26)
SMILES: CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Molecular Formula: C21H18N4OS
Molecular Weight: 374.46

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide

CAS No.: 1797728-39-2

Cat. No.: VC7679568

Molecular Formula: C21H18N4OS

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide - 1797728-39-2

Specification

CAS No. 1797728-39-2
Molecular Formula C21H18N4OS
Molecular Weight 374.46
IUPAC Name 4-(imidazol-1-ylmethyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-4-2-3-5-19(18)24-21(26)17-8-6-16(7-9-17)12-25-11-10-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26)
Standard InChI Key ULGKLNGYBNEGFY-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4

Introduction

Structural Characteristics and Key Functional Groups

The molecule’s architecture includes three distinct pharmacophoric elements:

  • Benzamide Backbone: The central benzamide moiety provides hydrogen-bonding capabilities through its amide group.

  • Imidazole Substituent: The 1H-imidazol-1-ylmethyl group introduces a five-membered nitrogen-containing ring, which can participate in π-π stacking interactions.

  • 2-Methylthiazol-4-yl-Substituted Phenyl Group: The thiazole ring, with its sulfur and nitrogen atoms, enhances lipophilicity and may contribute to metal-binding or enzyme inhibition capabilities .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1797728-39-2
Molecular FormulaC₂₁H₁₈N₄OS
Molecular Weight374.46 g/mol
IUPAC Name4-(Imidazol-1-ylmethyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
StepReaction DescriptionReagents/ConditionsYield (Hypothetical)
1Synthesis of 2-(2-methylthiazol-4-yl)phenylamineThiazole-4-carbonyl chloride + aniline derivative70–80%
2Activation of benzamide carboxylic acidHATU, DIPEA, DMF90%
3Coupling with amine intermediateRT, 12–24 hours60–70%
4Imidazol-1-ylmethyl group introductionImidazole-1-methyl bromide, K₂CO₃50–60%
CompoundTarget Cell LineIC₅₀ (nM)Reference
MDT-32T47D (breast)>50% inhibition
MDT-47MCF-7 (breast)>50% inhibition
Thiazole-4-carboxamideMDA-MB-231 (breast)Not reported

Research Gaps and Future Directions

  • Unexplored Pharmacokinetics:

    • No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.

  • Target-Specific Mechanisms:

    • Potential interactions with kinase enzymes (e.g., Bcr-Abl, VEGFR) or nuclear hormone receptors remain uncharacterized.

  • Scaffold Optimization:

    • Substitution at the thiazole or imidazole rings (e.g., halogenation, methylation) could enhance selectivity or potency.

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